molecular formula C16H20ClNOS B6319826 (4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride;  95% CAS No. 1158507-62-0

(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride; 95%

Cat. No. B6319826
CAS RN: 1158507-62-0
M. Wt: 309.9 g/mol
InChI Key: XPGOQIUWRSGNSA-UHFFFAOYSA-N
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Description

“(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride” is a chemical compound with the CAS Number: 1158507-62-0 . Its molecular weight is 309.86 . The IUPAC name for this compound is (4-methoxyphenyl)-N-[4-(methylsulfanyl)benzyl]methanamine hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19NOS.ClH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Applications

  • Regioselective Synthesis of Chromeno[4,3‐c] isoquinolin‐11‐ones : A study describes the use of similar compounds in the regioselective synthesis of chromeno isoquinolinones, highlighting a method involving radical cyclization. This synthetic route could be of significant interest for the development of novel pharmacologically active compounds (Majumdar & Sarkar, 2004).

  • Inhibition of Nucleoside Transport : Analogues of the compound were explored for their ability to inhibit the nucleoside transport protein ENT1, a target for the modulation of cardiovascular diseases and cancer. Modifications to the molecule resulted in varying affinities for the transporter, indicating the compound's potential in drug development (Tromp et al., 2004).

  • Photocatalytic Oxidation : Research into the photocatalytic oxidation of benzyl alcohol derivatives, including compounds similar to (4-Methoxybenzyl)[4-(methylthio)benzyl]amine, has shown high conversion and selectivity under visible light. This application could be relevant in environmental chemistry and the development of green chemistry processes (Higashimoto et al., 2009).

Crystal Structure and Molecular Interaction Studies

  • Crystal Structure Analysis : A study on 2‐{5‐Chloro‐2‐[(4‐methoxybenzyl)amino]phenyl}‐4‐cyclopropyl‐1,1,1‐trifluorobut‐3‐yn‐2‐ol reveals insights into the crystal packing stabilized by hydrogen bonding. Such studies help understand the molecular interactions and stability of compounds with similar structures (Butcher et al., 2007).

Biochemical and Pharmacological Research

  • Antitumor Activity : The synthesis and evaluation of new derivatives, including those similar to the compound of interest, for antitumor properties have been conducted. This line of research is crucial for discovering new cancer therapeutics (Grigoryan et al., 2008).

  • Toxicokinetics and Analytical Toxicology : Studies on the toxicokinetics, metabolism, and analytical detectability of novel compounds, including those structurally related to (4-Methoxybenzyl)[4-(methylthio)benzyl]amine, offer valuable data for the assessment of drug safety and the development of forensic analytical methods (Richter et al., 2019).

Safety and Hazards

The safety information for this compound is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS.ClH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGOQIUWRSGNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride

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